

A Comparative Analysis of MSI-1436 Lactate and Other PTP1B Inhibitors

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Compound of Interest

Compound Name: MSI-1436 lactate

Cat. No.: B10800591

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Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.^{[1][2]} As a key negative regulator of insulin and leptin signaling pathways, its inhibition is a promising strategy to enhance metabolic homeostasis.^{[1][3][4]} This guide provides a detailed comparison of **MSI-1436 lactate** (Tro dusquemine), a notable PTP1B inhibitor, with other classes of PTP1B inhibitors, supported by experimental data and methodologies.

MSI-1436 Lactate (Tro dusquemine): A Profile

MSI-1436, also known as Tro dusquemine, is a naturally occurring aminosterol originally isolated from the dogfish shark (*Squalus acanthias*). It functions as a selective, non-competitive, and allosteric inhibitor of PTP1B. A key characteristic of Tro dusquemine is its high selectivity for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP). This selectivity is attributed to its binding to the disordered C-terminus of PTP1B, a region not structurally conserved in other PTP family members.

Preclinical studies in animal models have demonstrated that Tro dusquemine can suppress appetite, promote weight loss, and rescue hyperglycemia. It has also shown potential in ameliorating metabolic syndrome, correcting hepatic steatosis, and reversing atherosclerosis in mouse models. Phase I clinical trials have indicated good tolerability in humans. However, further clinical development has been hindered by financial challenges faced by its developer. One of the limitations of MSI-1436 is its limited oral bioavailability due to its charged nature.

Other Classes of PTP1B Inhibitors

The landscape of PTP1B inhibitors is diverse, encompassing both natural and synthetic compounds with various mechanisms of action.

Natural Product Inhibitors: A wide array of natural compounds from plants and microorganisms have been identified as PTP1B inhibitors. These include flavonoids, phenolic acids, and terpenoids. For instance, certain flavonoids have shown PTP1B inhibitory activity with IC₅₀ values in the micromolar range.

Synthetic Inhibitors: Significant efforts have been made to develop synthetic PTP1B inhibitors. These are often designed as phosphotyrosine (pTyr) mimetics that target the catalytic site of the enzyme. However, achieving selectivity over other PTPs has been a major challenge with this approach. Some synthetic inhibitors that have reached clinical trials include Ertiprotafib and JTT-551, though many have been discontinued due to lack of efficacy or side effects.

Antisense Oligonucleotides: A different approach to targeting PTP1B involves the use of antisense oligonucleotides, such as IONIS-PTP1BRx. These molecules are designed to reduce the expression of the PTP1B enzyme rather than inhibiting its activity directly. IONIS-PTP1BRx has shown promise in Phase II clinical trials for improving glycemic control.

Comparative Data of PTP1B Inhibitors

The following table summarizes the key quantitative data for MSI-1436 and a selection of other PTP1B inhibitors.

Inhibitor Name	Type/Class	Mechanism of Action	IC50 for PTP1B (μM)	IC50 for TCPTP (μM)	Clinical Trial Phase
MSI-1436 (Trodusquemine)	Natural Aminosterol	Non-competitive, Allosteric	~1	224	Phase I/II (some halted)
DPM-1001	Synthetic Aminosterol Analog	Non-competitive	0.1 (with pre-incubation)	Not reported	Preclinical
Ertiprotafib	Synthetic pTyr Mimetic	Non-competitive	Not specified	Not specified	Discontinued in clinical trials
JTT-551	Synthetic	Mixed-type	Not specified	Not specified	Discontinued in clinical trials
IONIS-PTP1BRx	Antisense Oligonucleotide	Reduces PTP1B expression	Not applicable	Not applicable	Phase II
Glisoflavone	Natural Flavonoid	Not specified	27.9	Not reported	Preclinical
Compound 10a	Synthetic	Competitive	0.19	5.94	Preclinical
Oleanolic Acid Derivative (118)	Semisynthetic Triterpenoid	Not specified	0.78	Not reported	Preclinical

Experimental Protocols

PTP1B Enzymatic Inhibition Assay (General Protocol)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.

- Materials and Reagents:
 - Recombinant human PTP1B enzyme (full-length or catalytic domain).
 - A suitable substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide.
 - Assay buffer (e.g., HEPES or MES buffer, pH 7.0, containing EDTA and DTT).
 - Test inhibitor compound (e.g., **MSI-1436 lactate**) dissolved in a suitable solvent (e.g., DMSO).
 - 96-well microplate.
 - Microplate reader.
- Procedure:
 - Prepare a series of dilutions of the test inhibitor in the assay buffer.
 - Add a fixed amount of PTP1B enzyme to each well of the microplate.
 - Add the different concentrations of the inhibitor to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
 - Initiate the enzymatic reaction by adding the substrate to each well.
 - Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence of the product at regular intervals using a microplate reader.
 - Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
- Data Analysis:
 - Calculate the initial reaction rates for each inhibitor concentration.

- Normalize the rates relative to the control (no inhibitor) to determine the percentage of inhibition.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value.

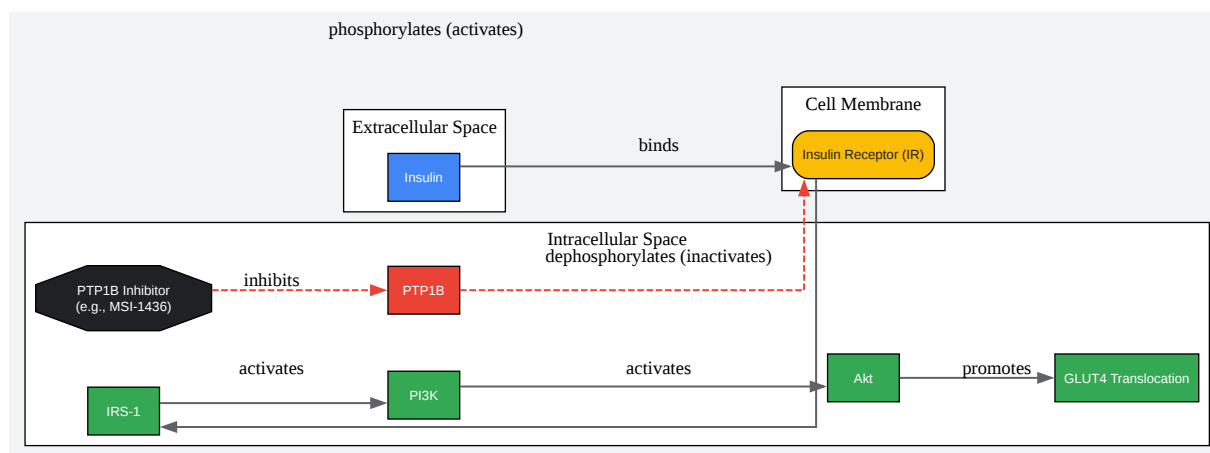
Cellular Assays:

To assess the effect of inhibitors on PTP1B activity within a cellular context, researchers often use cell lines like HepG2 (human liver cancer cells). For instance, after treating HepG2 cells with an inhibitor and stimulating them with insulin, the phosphorylation status of the insulin receptor β -subunit (IR β) can be measured using techniques like Western blotting. An effective PTP1B inhibitor would lead to increased phosphorylation of IR β compared to cells treated with insulin alone.

In Vivo Studies:

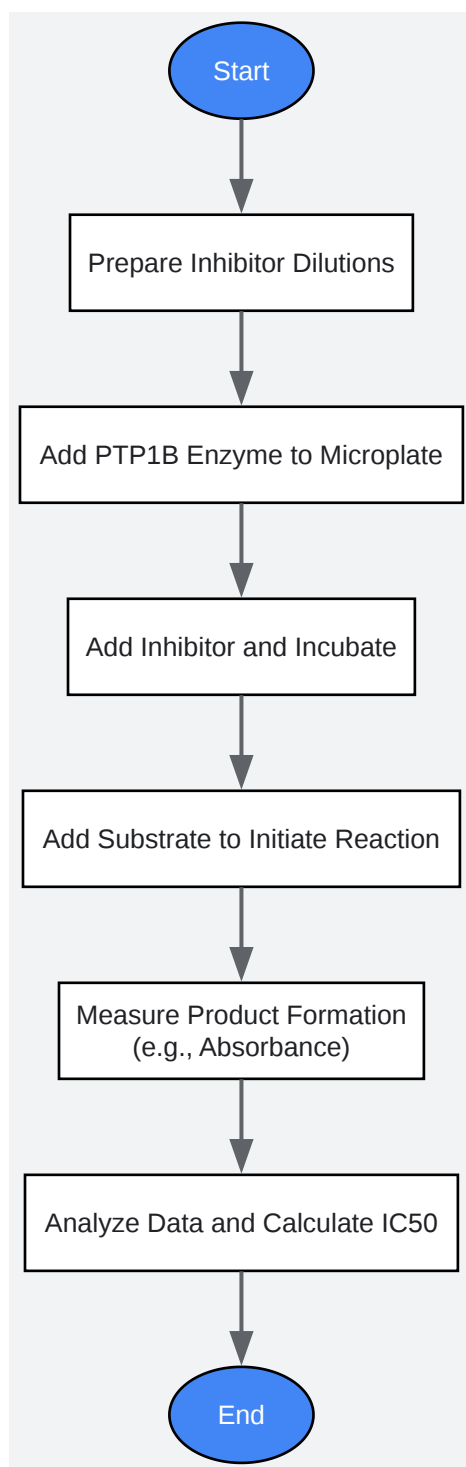
Animal models, particularly diet-induced obese mice, are crucial for evaluating the in vivo efficacy of PTP1B inhibitors. Parameters such as body weight, food intake, plasma glucose, and insulin levels are monitored throughout the treatment period. At the end of the study, tissues can be collected to analyze the phosphorylation status of key signaling proteins.

Visualizations



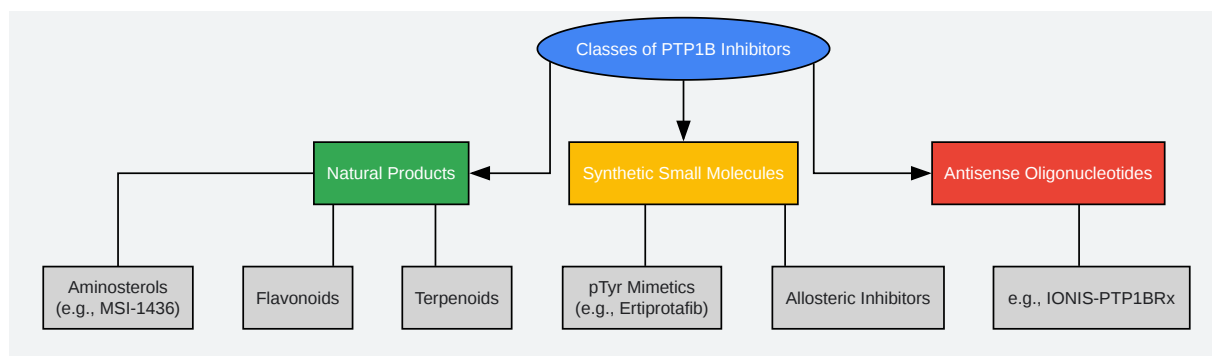
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Caption: PTP1B's role in insulin signaling and its inhibition.



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Caption: Workflow for a PTP1B enzymatic inhibition assay.



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